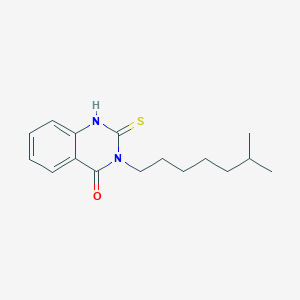

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as JTE-907, is a synthetic compound that belongs to the class of quinazolinone derivatives. It was first synthesized in 1999 by researchers at the University of Tokyo, Japan. JTE-907 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research on novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties explored their synthesis and potential biological activities. The study found that some of these compounds exhibited good antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).

Catalytic Systems for Synthesis

Another study focused on the use of Bronsted acidic ionic liquid, specifically 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane as an efficient and reusable catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This method provided high yields under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Synthesis of Dihydroquinazolinones

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol was also reported. This method highlights an efficient approach to synthesizing dihydroquinazolinone derivatives (Niknam, Jafarpour, & Niknam, 2011).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among them, certain compounds demonstrated significant activity, suggesting potential applications in antituberculosis therapy with minimal cytotoxic effects (Chitra, Paul, & Muthusubramanian, 2011).

Novel Synthesis Methods

Research on the synthesis of 3-methylquinazolin-4(3H)-one derivatives through oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one with chlorine dioxide under various conditions revealed multiple products, indicating a complex reaction pathway and potential for diverse chemical modifications (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).

Propriétés

IUPAC Name |

3-(6-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-12(2)8-4-3-7-11-18-15(19)13-9-5-6-10-14(13)17-16(18)20/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUUTHAMNCBDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)

![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)

![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)

![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)

![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)

![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)

![5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2989623.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)